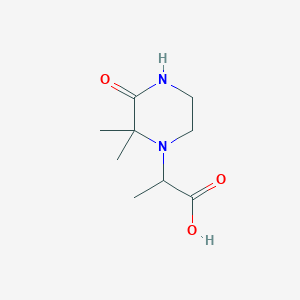
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid, also known as DMPO, is a unique chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 .
Molecular Structure Analysis
The InChI key for this compound is XWUZEDSFFHPCSS-UHFFFAOYSA-N . This key can be used to search databases for more information about the compound’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 158.24 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antinociceptive Activity
A study synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These compounds, including 2-(2,2-Dimethyl-3-oxopiperazin-1-yl)propanoic acid derivatives, demonstrated promising anticonvulsant and antinociceptive properties in preclinical seizure models in mice (Kamiński et al., 2016).
Synthesis and Structure in Macrocyclic Peptides
A novel dipeptide, including this compound, was synthesized and used as a unit in cyclic peptides. The molecular structure was analyzed through X-ray crystal analysis, indicating its utility in peptide synthesis (Yamashita et al., 2009).
GPIIb/IIIa Antagonists
The compound was involved in the synthesis of 2-oxopiperazine derivatives, which were evaluated for their ability to inhibit platelet aggregation. These derivatives, including this compound, showed potential as GPIIb/IIIa antagonists, useful in thrombotic diseases treatment (Kitamura et al., 2001).
Antiproliferative Properties in Cancer Research
Novel organotin(IV) carboxylate compounds with this compound derivatives were synthesized and evaluated for their antiproliferative properties against various human cancer cell lines. These compounds showed significant cytotoxicity, suggesting their potential in cancer treatment (Pantelić et al., 2021).
Chiral Separation and Pharmaceutical Analysis
The compound was used in chiral supercritical fluid chromatography (SFC) for the separation of racemic acids. Its application in SFC highlights its relevance in pharmaceutical analysis and quality control (Wu et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(7(12)13)11-5-4-10-8(14)9(11,2)3/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMOMAHHHGAGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNC(=O)C1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-chloro-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2477029.png)
![6-(4-fluorophenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2477034.png)
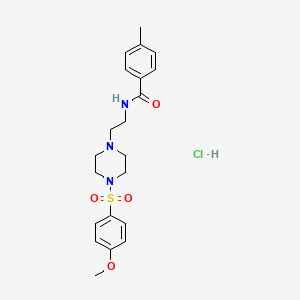
![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)
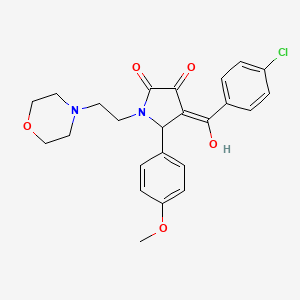
![ethyl 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2477039.png)
![3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide](/img/structure/B2477040.png)
![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholinoacetonitrile](/img/structure/B2477042.png)
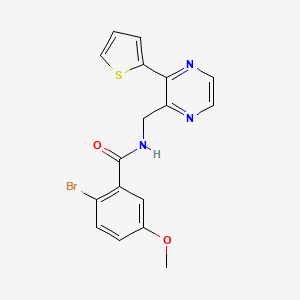
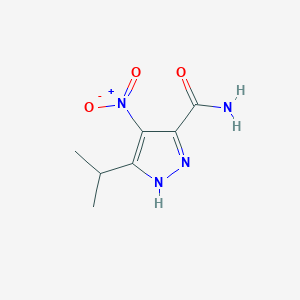
![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2477045.png)
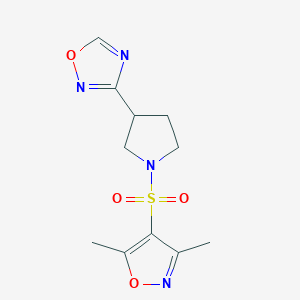
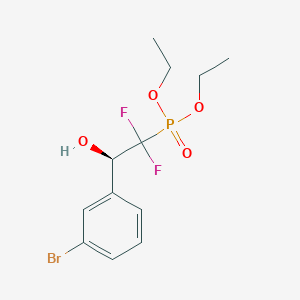
![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)
